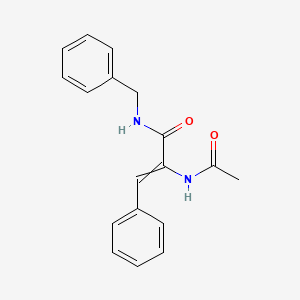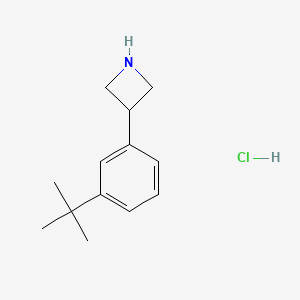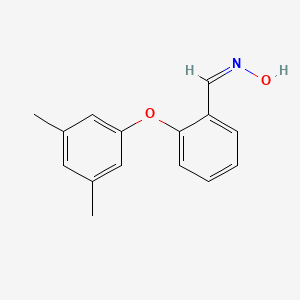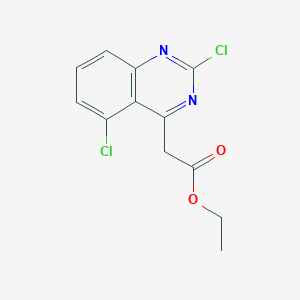![molecular formula C9H5F3IN3O2 B13711991 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of iodine, nitro, and trifluoroethyl groups attached to a pyrrolo[2,3-b]pyridine ring. The incorporation of fluorine atoms into the structure imparts unique physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve elevated temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can lead to various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group enhances its ability to interact with biological membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 2-Iodo-1,1,1-trifluoroethane
- 3,3,3-Trifluoropropionic acid
Uniqueness
3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of iodine, nitro, and trifluoroethyl groups on a pyrrolo[2,3-b]pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H5F3IN3O2 |
|---|---|
Molecular Weight |
371.05 g/mol |
IUPAC Name |
3-iodo-4-nitro-1-(2,2,2-trifluoroethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H5F3IN3O2/c10-9(11,12)4-15-3-5(13)7-6(16(17)18)1-2-14-8(7)15/h1-3H,4H2 |
InChI Key |
JMQKROZFZPQLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2CC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


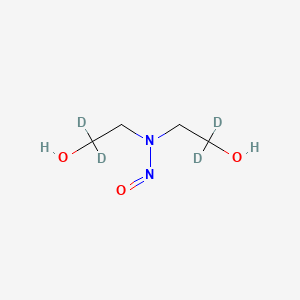
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)


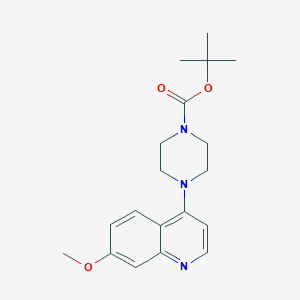

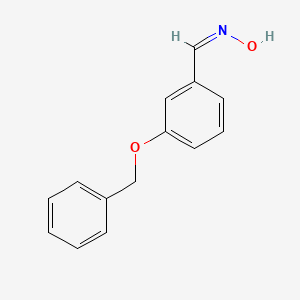
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
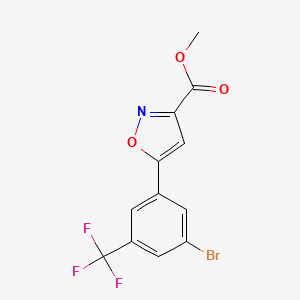
![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
